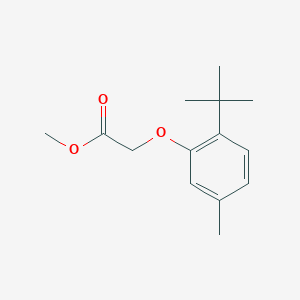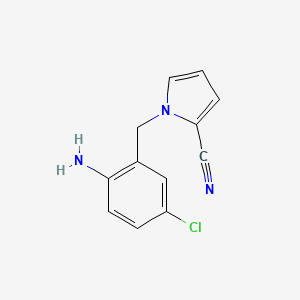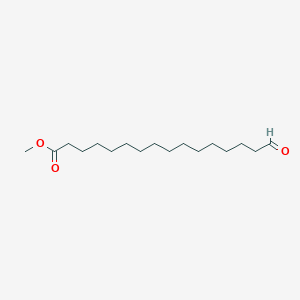
Methyl16-oxohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl16-oxohexadecanoate: is an organic compound with the molecular formula C17H32O3 . It is a derivative of pentadecanoic acid, featuring a formyl group at the 15th carbon position and an ester group at the terminal end.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl16-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 15-hydroxypentadecanoate. This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to achieve the desired formyl group at the 15th position .
Industrial Production Methods: Industrial production of methyl 15-formylpentadecanoate often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are frequently used to enhance the efficiency of the oxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl16-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Pentadecanoic acid derivatives
Reduction: Methyl 15-hydroxypentadecanoate
Substitution: Various substituted esters
Applications De Recherche Scientifique
Methyl16-oxohexadecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 15-formylpentadecanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including:
Aldol Condensation: The formyl group can undergo aldol condensation with other carbonyl compounds, leading to the formation of larger, more complex molecules.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid.
Comparaison Avec Des Composés Similaires
Methyl 15-hydroxypentadecanoate: This compound is a precursor to methyl 15-formylpentadecanoate and shares similar structural features but lacks the formyl group.
Methyl 15-methylheptadecanoate: Another structurally related compound, differing by the presence of a methyl group at the 15th position instead of a formyl group.
Uniqueness: Methyl16-oxohexadecanoate is unique due to the presence of both a formyl group and an ester group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H32O3 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
methyl 16-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h16H,2-15H2,1H3 |
Clé InChI |
ZVNKCEVQFIMBAM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-](/img/structure/B8491547.png)
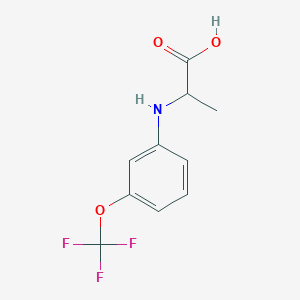
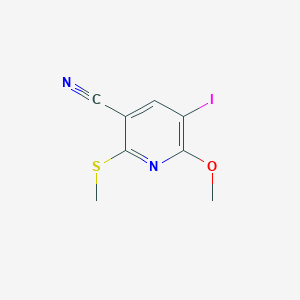
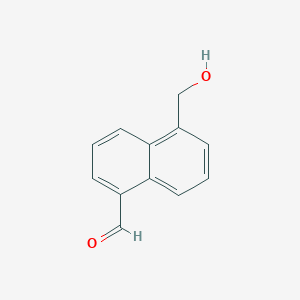

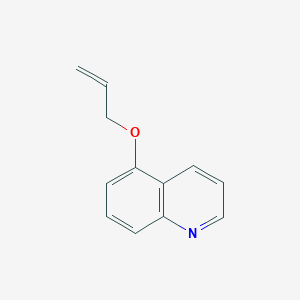
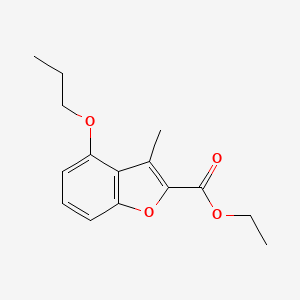
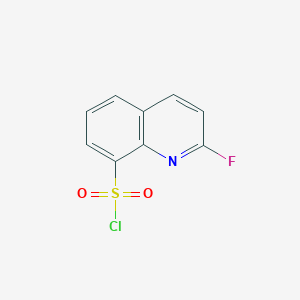
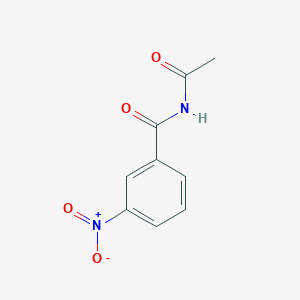
methanone](/img/structure/B8491619.png)
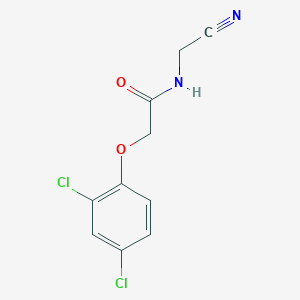
![7-bromo-2-fluoro-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B8491641.png)
